Eritoran tetrasodium

Vue d'ensemble

Description

- Il a été développé comme un traitement potentiel pour la septicémie sévère, une affection potentiellement mortelle caractérisée par une inflammation systémique.

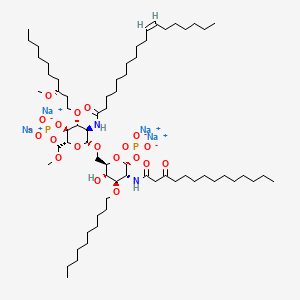

- Le composé est structurellement similaire à lipid A , un composant des parois cellulaires bactériennes qui se lie à TLR4 et active une réponse immunitaire.

- L'éritoran, cependant, se lie à TLR4 sans l'activer, modulant ainsi la réponse immunitaire .

Éritoran tétrasodique : est un lipide synthétique conçu pour inhiber le récepteur (récepteur de type Toll 4).

Méthodes De Préparation

- L'éritoran tétrasodique est administré par voie intraveineuse sous forme de sel de sodium.

- Les voies de synthèse spécifiques et les conditions de réaction pour sa préparation ne sont pas largement disponibles dans la littérature.

Analyse Des Réactions Chimiques

- Les réactions chimiques de l'éritoran ne sont pas largement documentées.

- Il subit probablement des interactions liées à sa structure lipidique, telles que l'hydrolyse, l'estérification et la phosphorylation.

- Les réactifs et les conditions courants pour ces réactions restent non divulgués.

Applications de la recherche scientifique

Modulation de l'inflammation : La principale application de l'éritoran réside dans la gestion de la septicémie en inhibant la signalisation TLR4.

Activité antivirale potentielle : Des études suggèrent des effets protecteurs contre l'infection par le virus de la grippe mortel, le virus Ebola (EBOV) et le virus de Marburg (MARV).

Autres domaines de recherche : Son utilisation en chimie, en biologie et en médecine nécessite une exploration plus approfondie.

Mécanisme d'action

- L'éritoran bloque l'activation de TLR4 en s'y liant.

- TLR4 fait partie du système immunitaire inné et joue un rôle crucial dans la reconnaissance des agents pathogènes.

- En inhibant TLR4, l'éritoran peut prévenir la libération excessive de cytokines et atténuer les complications liées à la septicémie .

Applications De Recherche Scientifique

Sepsis Treatment

Eritoran tetrasodium has been extensively studied for its potential in treating sepsis, a life-threatening condition caused by systemic infection leading to organ dysfunction.

- Phase 2 Trials : Initial trials indicated that eritoran treatment was well tolerated and showed a trend toward reduced mortality rates in patients with severe sepsis .

- Phase 3 Trials : A subsequent phase 3 trial, however, did not demonstrate a significant reduction in mortality compared to placebo, indicating the need for further research to clarify its efficacy .

Key Findings from Clinical Studies :

- In preclinical models, this compound improved survival rates by limiting excessive inflammatory responses associated with LPS .

- A review of multiple studies highlighted its pharmacokinetics and pharmacodynamics, emphasizing its potential role in managing sepsis when combined with standard treatments .

Corneal Inflammation

This compound has shown promise in treating corneal inflammation induced by pathogens such as Pseudomonas aeruginosa.

- Inhibition of Inflammation : A study demonstrated that eritoran significantly inhibited neutrophil infiltration and cytokine production in corneal tissues when stimulated by LPS .

- Clinical Relevance : This application is particularly relevant for patients with contact lens-related complications or other inflammatory ocular conditions.

Table 1: Summary of Clinical Trials Involving this compound

Case Study 1: Sepsis Management

A cohort study involving patients with severe sepsis treated with this compound indicated that while initial results showed promise, the lack of significant outcomes in larger trials necessitated further investigation into patient selection and dosing strategies.

Case Study 2: Corneal Inflammation

In a controlled study on corneal inflammation due to bacterial infection, patients receiving this compound exhibited marked reductions in both clinical symptoms and inflammatory markers compared to those receiving standard care alone.

Mécanisme D'action

- Eritoran blocks TLR4 activation by binding to it.

- TLR4 is part of the innate immune system and plays a crucial role in pathogen recognition.

- By inhibiting TLR4, Eritoran may prevent excessive cytokine release and mitigate sepsis-related complications .

Comparaison Avec Des Composés Similaires

- Le caractère unique de l'éritoran réside dans son ciblage spécifique de TLR4.

- Des composés similaires, s'il en existe, n'ont pas été explicitement mentionnés dans la littérature disponible.

Activité Biologique

Eritoran tetrasodium, also known as E5564, is a synthetic lipid A analog that serves as a potent antagonist of the Toll-like receptor 4 (TLR4) pathway. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of sepsis and other inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, preclinical and clinical findings, and potential future applications.

This compound functions primarily by inhibiting the binding of lipopolysaccharides (LPS) to the TLR4-MD2 receptor complex. This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The structural basis for this antagonism lies in eritoran's ability to competitively bind to MD2, thereby blocking LPS from initiating an inflammatory response without exhibiting significant agonistic effects itself .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively limits excessive inflammatory mediator release associated with LPS exposure. Notably, it has shown promise in improving survival rates in various animal models of sepsis and endotoxemia:

- In Vitro Studies : Eritoran significantly reduced cytokine production in response to LPS stimulation in human and animal models. It inhibited NF-κB activation and subsequent inflammatory mediator release .

- In Vivo Studies : Animal models treated with eritoran exhibited improved survival rates during induced sepsis, suggesting its potential as a therapeutic agent in managing severe infections .

Clinical Trials and Findings

This compound has undergone several clinical trials to evaluate its safety and efficacy in humans:

- Phase I Trials : Initial studies indicated that eritoran could block cytokine responses to endotoxin challenges in healthy volunteers, supporting its role as an effective TLR4 antagonist .

- Phase II Trials : A study involving patients with severe sepsis showed that those treated with eritoran had a lower mortality rate compared to placebo (37.5% vs 56.3%), although this difference was not statistically significant .

- Ongoing Research : Current phase III trials are assessing the efficacy of eritoran in larger populations of patients at high risk for death due to sepsis. These studies aim to confirm earlier findings and establish clearer clinical guidelines for its use .

Case Studies

Several case studies have illustrated the potential benefits of this compound in specific conditions:

- Corneal Inflammation : In murine models, eritoran significantly inhibited corneal inflammation induced by Pseudomonas aeruginosa through TLR4-mediated pathways. The treatment reduced neutrophil infiltration and chemokine production, demonstrating its efficacy in ocular inflammatory diseases .

- Liver Injury : Research indicates that eritoran can ameliorate liver injury caused by hepatic ischemia-reperfusion by blocking HMGB1-mediated inflammation through TLR4 antagonism .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

Numéro CAS |

185954-98-7 |

|---|---|

Formule moléculaire |

C66H126N2NaO19P2 |

Poids moléculaire |

1336.6 g/mol |

Nom IUPAC |

tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |

InChI |

InChI=1S/C66H126N2O19P2.Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);/b26-25-;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;/m1./s1 |

Clé InChI |

VWBKHJFUANCARN-NRRRZCFBSA-N |

SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

SMILES isomérique |

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na] |

SMILES canonique |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

B-1287; E-5564; B1287; E5564; B 1287; E 5564 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.